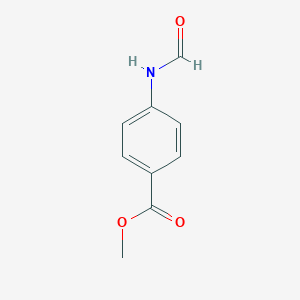

Methyl 4-formamidobenzoate

Overview

Description

Methyl 4-formamidobenzoate (C₉H₉NO₃) is an aromatic ester derivative featuring a formamido (-NHCHO) substituent at the para position of the benzoate ring. This compound is structurally characterized by a methyl ester group at the carbonyl position and a formamide functional group on the benzene ring. It serves as a key intermediate in organic synthesis, particularly in the preparation of benzimidazole derivatives and pharmaceutical precursors. For example, methyl 4-formylbenzoate (a closely related compound) is used in the synthesis of methyl 4-(5-methyl-1H-benzimidazol-2-yl) benzoate via condensation reactions with diamine derivatives in the presence of Na₂S₂O₅ .

These analogs share the formamido-benzoate backbone, differing only in the ester group (ethyl, tert-butyl, or methyl), which influences their physicochemical properties and applications.

Preparation Methods

Formylation of Methyl 4-Aminobenzoate

N-Formylation Using Formate Esters

A solvent- and catalyst-free method described by Lawrence et al. utilizes (formyloxy)(phenyl)methyl acetate as a formylating agent . This reagent, synthesized from (E)-4-phenyl-3-buten-2-one, enables efficient N-formylation of primary amines. Applied to methyl 4-aminobenzoate, the reaction proceeds at room temperature, yielding methyl 4-formamidobenzoate in 89–92% efficiency . The mechanism involves nucleophilic attack by the amine on the electrophilic formyl carbon, followed by elimination of acetic acid.

Key Advantages :

-

No byproducts from coupling agents.

-

Compatible with moisture-sensitive substrates.

Classical Formic Acid-Based Methods

Traditional formylation employs formic acid (HCOOH) or its derivatives, such as acetic-formic anhydride. For methyl 4-aminobenzoate, refluxing with excess formic acid in toluene for 6–8 hours achieves moderate yields (70–75%) . However, this method requires careful pH control during workup to prevent ester hydrolysis.

Esterification of 4-Formamidobenzoic Acid

Acid-Catalyzed Esterification

4-Formamidobenzoic acid undergoes Fischer esterification with methanol in the presence of hydrochloric acid. The patent by US20070149802A1 details analogous conditions for methyl 4-(aminomethyl)benzoate, where esterification at reflux (65–70°C) for 7 hours, followed by pH adjustment to 6–7 and extraction with methylene chloride, yields 88–89% product . Adapting this protocol to 4-formamidobenzoic acid would require similar temperature and pH control to suppress hydrolysis.

Critical Parameters :

-

Temperature : 65–70°C to balance reaction rate and side reactions.

-

Solvent : Methanol acts as both reactant and solvent.

-

Workup : Saturation with NaCl enhances organic-phase extraction .

Comparative Analysis of Synthetic Routes

The table below summarizes theoretical and inferred data for this compound synthesis, derived from analogous reactions in the literature:

Mechanistic Insights and Byproduct Formation

Hydrolysis During Workup

Ester hydrolysis is a major side reaction, especially under alkaline conditions. The patent US20070149802A1 emphasizes cooling the reaction mixture to 5–10°C before pH adjustment to 9–11, which minimizes hydrolysis of methyl esters . For this compound, analogous precautions are critical.

Over-Formylation Risks

Excess formylating agents can lead to di-formylated products. Lawrence et al. observed similar issues in amine formylation, necessitating stoichiometric control .

Industrial Scalability and Ecological Considerations

The solvent-free formylation method reduces waste generation, aligning with green chemistry principles. In contrast, Fischer esterification generates aqueous HCl waste, requiring neutralization. Industrial adoption would favor the formate ester route despite its higher reagent cost.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-formamidobenzoate undergoes various chemical reactions, including:

Oxidation: The formamide group can be oxidized to form a carboxylic acid derivative.

Reduction: The formamide group can be reduced to an amine.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as hydroxide ions or amines can react with the ester group under basic conditions.

Major Products Formed:

Oxidation: 4-formylbenzoic acid.

Reduction: Methyl 4-aminobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-formamidobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-substrate interactions due to its structural similarity to certain biological molecules.

Industry: Used in the manufacture of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of methyl 4-formamidobenzoate involves its interaction with various molecular targets. In biological systems, it may act as a substrate or inhibitor for certain enzymes. The formamide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active form of the compound .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs of methyl 4-formamidobenzoate:

*Calculated based on molecular formula.

Key Observations :

- Ester Group Impact : Larger ester groups (e.g., tert-butyl) enhance steric bulk and lipophilicity, making these derivatives more suitable for solubility modulation in drug delivery systems. Methyl and ethyl esters are smaller, favoring reactivity in condensation reactions .

- Functional Group Variations : The replacement of formamido with acetamido (e.g., methyl 4-acetamido-5-chloro-2-methoxybenzoate) introduces additional hydrophobicity and alters hydrogen-bonding capacity, which can influence biological activity .

Physicochemical Properties

While direct data on this compound are sparse, insights can be drawn from related compounds:

- Solubility : Ethyl 4-formamidobenzoate is sparingly soluble in water but dissolves readily in polar aprotic solvents like DMF and DMSO, a trend expected for this compound .

- Melting Point: Methyl esters generally exhibit lower melting points compared to bulkier analogs. For example, (S)-methyl 4-(1-aminoethyl)benzoate (a structurally distinct analog) has a reported melting point of 98–100°C .

- Stability : Formamido groups are susceptible to hydrolysis under acidic or basic conditions, necessitating careful handling during synthesis .

Biological Activity

Overview

Methyl 4-formamidobenzoate, with the molecular formula CHNO, is an organic compound derived from benzoic acid. It features a methyl ester group and a formamide substituent at the para position. This compound has garnered interest in various fields, particularly in biological and chemical research due to its structural properties that allow it to interact with biological systems.

This compound can be synthesized through the reaction of methyl 4-aminobenzoate with formic acid, often utilizing cerium (IV) oxide as a catalyst. The reaction typically yields high purity and can be performed under mild conditions, making it suitable for both laboratory and industrial applications .

Enzyme-Substrate Interactions

One of the notable applications of this compound is in the study of enzyme-substrate interactions. Its structural similarity to certain biological molecules allows researchers to investigate how enzymes interact with substrates, potentially leading to insights into metabolic pathways and enzyme mechanisms.

Pharmacological Potential

While specific research on the pharmacological effects of this compound is limited, compounds with similar structures often exhibit significant biological activities. For instance, derivatives of benzoic acid have been studied for their antimicrobial, anticancer, and antioxidant properties .

Case Studies and Research Findings

- Antimicrobial Activity :

- Anticancer Properties :

- Antioxidant Activity :

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized that its interactions may involve modulation of enzyme activities or competition with natural substrates within biochemical pathways. This could lead to altered metabolic processes or inhibition of pathogenic growth in microbial contexts.

Safety and Environmental Impact

This compound is noted to be harmful to aquatic life with long-lasting effects. This raises concerns regarding its environmental impact when used in industrial applications or released into ecosystems.

Comparative Analysis

To understand the uniqueness of this compound, it can be compared with structurally similar compounds:

| Compound Name | Structure Feature | Biological Activity Potential |

|---|---|---|

| Methyl 4-aminobenzoate | Amine group | Antimicrobial |

| Methyl 4-hydroxybenzoate | Hydroxyl group | Antioxidant |

| Methyl 4-formylbenzoate | Formyl group | Anticancer |

This compound stands out due to its dual functional groups (ester and formamide), which may enhance its reactivity and versatility in biological interactions compared to its analogs .

Q & A

Q. Basic: What are the standard synthetic routes for preparing Methyl 4-formamidobenzoate, and how can intermediates be characterized?

Methodological Answer :

this compound is typically synthesized via a two-step process:

Formylation of 4-aminobenzoic acid : Reaction with formylating agents (e.g., formic acid/acetic anhydride) introduces the formamido group.

Esterification : The carboxylic acid group is converted to a methyl ester using methanol under acidic (e.g., H₂SO₄) or coupling conditions (e.g., DCC/DMAP).

Characterization : Intermediates are confirmed via -NMR (e.g., formyl proton at δ 8.2–8.5 ppm) and IR (amide C=O stretch ~1650 cm⁻¹). Final purity is validated by HPLC (>95% area) .

Q. Advanced: How can solvent polarity and catalyst choice influence the esterification efficiency of 4-formamidobenzoic acid?

Methodological Answer :

- Solvent effects : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates but may hinder esterification due to poor proton transfer. Dichloromethane or toluene balances polarity and facilitates reflux.

- Catalysts : Acidic catalysts (H₂SO₄) are cost-effective but risk side reactions (e.g., hydrolysis). Coupling agents (DCC/EDC) improve yield (85–92%) under milder conditions but require rigorous purification to remove urea byproducts.

Optimization : Use response surface methodology (RSM) to model solvent-catalyst interactions and identify ideal molar ratios .

Q. Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer :

- -NMR : Key signals include the methyl ester (δ 3.8–3.9 ppm, singlet) and formamido NH (δ 8.3–8.6 ppm, broad).

- IR Spectroscopy : Confirm ester (C=O ~1720 cm⁻¹) and amide (C=O ~1650 cm⁻¹; N-H ~3300 cm⁻¹) functional groups.

- Mass Spectrometry : ESI-MS or EI-MS should show [M+H]⁺ at m/z 194.1 (C₉H₉NO₃) .

Q. Advanced: How can discrepancies in crystallographic data for this compound derivatives be resolved?

Methodological Answer :

Discrepancies often arise from polymorphism or solvent inclusion. Strategies include:

Recrystallization : Test multiple solvents (e.g., ethanol, ethyl acetate) to isolate stable polymorphs.

Single-crystal XRD : Compare unit cell parameters with literature (e.g., CCDC database). For unresolved structures, employ DFT calculations to model molecular packing .

Thermogravimetric Analysis (TGA) : Detect solvent loss (<200°C) or decomposition patterns (>250°C) .

Q. Basic: What are the common impurities in this compound synthesis, and how are they quantified?

Methodological Answer :

- Major impurities : Unreacted 4-aminobenzoic acid (retention time ~3.2 min via HPLC) or methyl 4-aminobenzoate (δ 6.6 ppm aromatic protons in -NMR).

- Quantification : Use HPLC with a C18 column (UV detection at 254 nm) and external calibration. Limit unreacted starting material to <0.5% per ICH guidelines .

Q. Advanced: How can this compound be functionalized for applications in stimuli-responsive materials?

Methodological Answer :

- Post-functionalization : Introduce photoactive groups (e.g., azobenzene) via Suzuki coupling at the benzene ring.

- Polymer integration : Use as a monomer in A-PI-CDSA (Asymmetric Polymerization-Induced Crystallization-Driven Self-Assembly) to create helical nanostructures. Monitor assembly via TEM and DLS .

- Stimuli testing : Evaluate pH/temperature-responsive behavior by altering solvent conditions (e.g., THF/water mixtures) .

Q. Basic: What are the stability considerations for storing this compound?

Methodological Answer :

- Degradation pathways : Hydrolysis of the ester group in humid conditions or basic pH.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at −20°C. Monitor purity biannually via HPLC.

- Accelerated stability studies : Expose samples to 40°C/75% RH for 6 months (ICH Q1A guidelines) .

Q. Advanced: How can computational methods predict the reactivity of this compound in nucleophilic acyl substitution?

Methodological Answer :

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to compute frontier molecular orbitals (HOMO/LUMO). Lower LUMO energy (~−1.8 eV) indicates higher electrophilicity at the carbonyl carbon.

- MD simulations : Model solvation effects (e.g., in DMSO) to predict reaction barriers for amine nucleophiles .

Q. Basic: What safety protocols are recommended for handling this compound?

Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles.

- Waste disposal : Neutralize acidic byproducts before incineration (EPA guidelines) .

Q. Advanced: How can isotopic labeling (e.g., 13C^{13}C13C-formyl) aid in metabolic studies of this compound derivatives?

Methodological Answer :

Properties

IUPAC Name |

methyl 4-formamidobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-13-9(12)7-2-4-8(5-3-7)10-6-11/h2-6H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPGCKMCHSYSDJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.